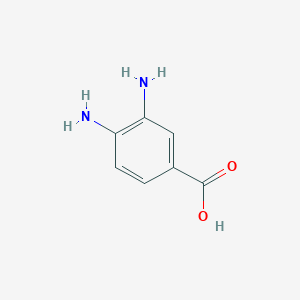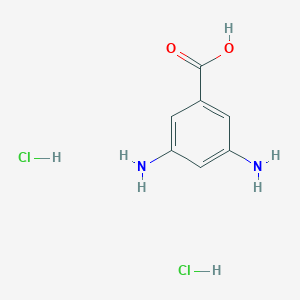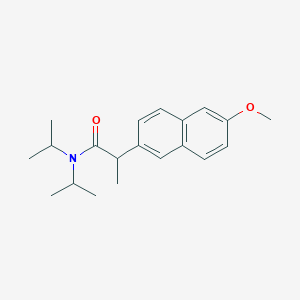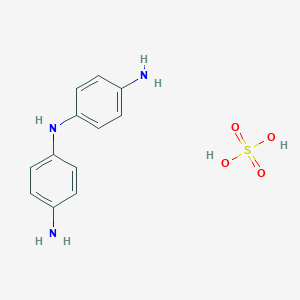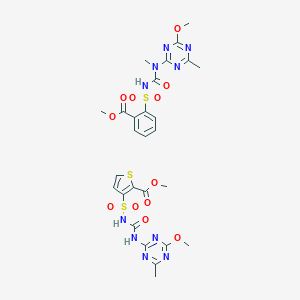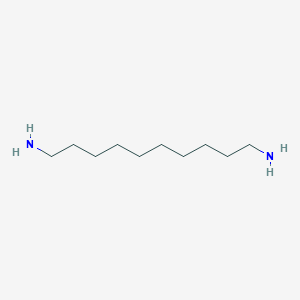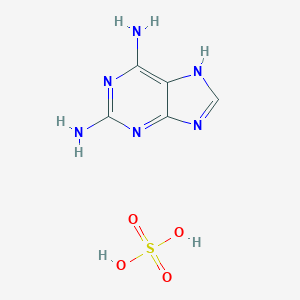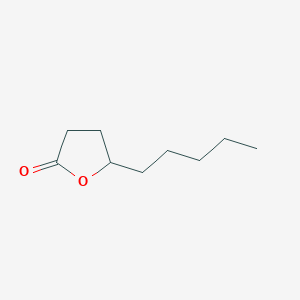
Gamma-nonalactone
Vue d'ensemble
Description
Gamma-nonalactone, also known as gamma-nonanoic lactone, is an organic compound with the chemical formula C9H16O2. It is a colorless to pale yellow oily liquid with a strong coconut aroma. This compound is naturally found in various fruits such as peaches, apricots, and coconuts, and is widely used in the flavor and fragrance industry due to its pleasant scent.
Applications De Recherche Scientifique
Gamma-nonalactone has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Mécanisme D'action
Target of Action
Gamma-nonalactone, also known as gamma-Nonanolactone, is an organic compound with the formula cyclo-O=COCHRCH2CH2 . It is a weakly volatile liquid that is colorless when pure, but typical samples are not . It is one of several gamma lactones, most of which have fruity scents and several are used commercially . .
Mode of Action
It is known that this compound is associated with coconut, sweet, and stone fruit aroma descriptors . This suggests that it may interact with olfactory receptors to produce these scent perceptions.
Biochemical Pathways
This compound is mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids . The synthesis is accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol is used to remove the methanol generated during the process .
Pharmacokinetics
It is known that this compound is a weakly volatile liquid , suggesting that it could be absorbed through inhalation.
Result of Action
It is known that this compound is associated with coconut, sweet, and stone fruit aroma descriptors , suggesting that it may have effects on olfactory perception.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, viticultural factors, the yeast strain used for fermentation, or the type/extent of oak influence utilized in winemaking can influence the presence and concentration of this compound .
Analyse Biochimique
Biochemical Properties
It is known that it is an organic compound and is one of several gamma lactones
Cellular Effects
Recent studies demonstrated the repellent effect of γ-octalactone, a similar compound, on adult female Culex pipiens quinquefasciatus . Repellent effects of other four aliphatic lactones were also found in larvae of the same species and Aedes aegypti . In addition, some aliphatic lactones were found to have a larvicidal effect in both species .
Molecular Mechanism
It is known that the synthesis of γ-nonalactone can be accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol was used to remove the methanol generated during the process .
Temporal Effects in Laboratory Settings
It is known that γ-nonalactone is a linear aliphatic lactone ubiquitous in wine, associated with coconut, sweet, and stone fruit aroma descriptors . A model wine calibration, with concentrations of γ-nonalactone from 0 to 100 µg L−1, was shown to have excellent linearity (R2 > 0.99), reproducibility (0.72%), and repeatability (0.38%) .
Dosage Effects in Animal Models
The dosage effects of Gamma-nonalactone in animal models are not well-documented. It is known that γ-dodecalactone, a similar compound, showed the best larvicidal effect with an LC 50 of 12.85 and 12.03 ppm for Ae. aegypti and Cx. pipiens quinquefasciatus, respectively . On the other hand, γ-nonalactone and δ-nonalactone did not show toxicological effects at the doses evaluated in both species .
Metabolic Pathways
It is known that the innate ability of Ashbya gossypii for de novo production of γ-lactones from glucose was evaluated and improved . By means of metabolic engineering, key enzymatic steps involved in their production were elucidated .
Transport and Distribution
It is known that γ-nonalactone is a weakly volatile liquid
Subcellular Localization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gamma-nonalactone can be synthesized through several methods. One common method involves the free-radical addition of methyl acrylate and n-hexanol. This process uses a Dean-Stark trap to remove methanol generated during the reaction, resulting in a yield of over 70% . Another method involves the reaction of heptaldehyde with malonic acid in the presence of a base, followed by cyclization to form the lactone .
Industrial Production Methods: Industrial production of this compound typically involves the free-radical addition method due to its efficiency and high yield. The process is optimized through orthogonal experiments to ensure the best reaction conditions and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: Gamma-nonalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-nonanoic acid.
Reduction: Reduction of this compound using diisobutylaluminum hydride in toluene yields 4-hydroxynonanal.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride in toluene is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Gamma-nonanoic acid.
Reduction: 4-hydroxynonanal.
Substitution: Various substituted lactones depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Gamma-nonalactone is part of a group of compounds known as gamma-lactones, which are cyclic esters. Similar compounds include:
Gamma-octalactone: Known for its creamy, coconut-like aroma.
Gamma-decalactone: Has a peach-like aroma and is used in flavorings.
Gamma-dodecalactone: Exhibits a fruity, peach-like scent and is used in perfumes and flavorings.
Uniqueness: this compound is unique due to its strong coconut aroma, which makes it particularly valuable in the flavor and fragrance industry. Its ability to impart a distinct coconut scent sets it apart from other gamma-lactones, which may have more varied fruity or creamy aromas .
Propriétés
IUPAC Name |
5-pentyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYTRUKMRCXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034229 | |
| Record name | gamma-Nonanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour | |
| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Nonalactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4866 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.966 at 25 °C, 0.958-0.966 | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS No. |
104-61-0, 82373-92-0, 57084-16-9 | |
| Record name | (±)-γ-Nonalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-5-pentyl-2(3H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC24253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Nonanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-NONALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XGH66S8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dihydro-5-pentyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is gamma-Nonalactone perceived differently in various matrices?
A1: Studies have shown that the perceived aroma of this compound can shift based on the surrounding matrix. For example, in apricots, its low odor activity value (OAV) results in a less pronounced contribution to the overall aroma profile. [] Conversely, in Chardonnay wines, it has been linked to oak-related sensory attributes. [] This highlights the complexity of aroma perception and the interplay of different volatile compounds.
Q2: What are the natural sources of this compound?
A2: this compound is naturally present in various fruits, including peaches and apricots. [, ] It is also found in certain types of wines, such as Chardonnay and Botrytis-affected wines. [, , , ]
Q3: How does this compound contribute to the flavor of beef?
A3: Research suggests that this compound, alongside gamma-Octalactone, plays a role in the desirable flavor profile of Wagyu beef. The presence of oxygen during storage was found to be crucial for the development of these lactones in the meat. []
Q4: Can this compound be produced through fermentation?
A4: Yes, certain yeast strains like Sporidiobolus salmonicolor are known to produce this compound during fermentation, contributing to the peach-like aroma of the culture media. [] This microbial production offers a potential alternative to obtaining this flavor compound from natural sources.
Q5: What is the chemical formula and molecular weight of this compound?
A5: this compound has the chemical formula C9H16O2 and a molecular weight of 156.22 g/mol. [, ]
Q6: Are there different enantiomers of this compound, and do they have different aroma properties?
A6: Yes, this compound exists as two enantiomers: (R)-gamma-Nonalactone and (S)-gamma-Nonalactone. These enantiomers can exhibit different aroma thresholds and contribute to distinct flavor nuances. [] For instance, in red and botrytized wines, the (R)-enantiomer of this compound was found to be more prevalent than the (S)-enantiomer. []
Q7: Can this compound be synthesized chemically?
A7: Yes, various synthetic methods have been developed for producing this compound. One approach involves a multi-step process starting from n-hexanol and acrylic acid, utilizing a heating reactor and specific catalysts and driers to enhance yield and minimize side reactions. []
Q8: What analytical techniques are commonly employed for the identification and quantification of this compound?
A8: Several analytical methods are used to analyze this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identification and quantification, often combined with extraction techniques like Solid-Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE). [, , , ] Other techniques include Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for assessing odor activity and sensory contribution. [, , , ]
Q9: Beyond its use as a flavoring agent, are there other potential applications of this compound?
A9: Research suggests that this compound, combined with other aroma compounds, could potentially act as a feed attractant in aquaculture. This application has been explored in zebrafish, where specific flavor combinations showed promising results in enhancing feed intake and promoting growth. []
Q10: Could this compound play a role in masking unwanted odors?
A10: Some research suggests that this compound, along with other compounds, could be incorporated into compositions designed to combat or mask unpleasant odors, particularly those arising during laundry processes. []
Q11: How does this compound contribute to the flavor profile of beer?
A11: In beer, this compound is often associated with staling flavors that develop during aging. Its concentration, along with other staling compounds like beta-Damascenone, can be influenced by factors such as pH and storage conditions. []
Q12: Does the use of lipoxygenase-less (LOX-less) barley malt affect the levels of this compound in beer?
A12: Studies have shown that beers brewed using LOX-less barley malt tend to contain lower concentrations of this compound, particularly after aging, compared to beers brewed with conventional barley malt. [] This suggests that LOX-less barley malt could contribute to improved flavor stability in beer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




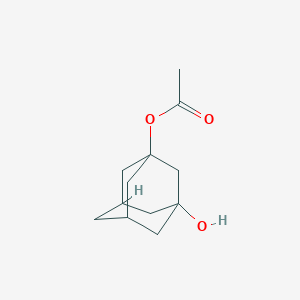
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)

